N,N-dimethyl-N-{4-[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine
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Overview
Description
N,N-dimethyl-N-{4-[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine is a complex heterocyclic compound that combines multiple functional groups, including triazole, thiadiazole, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N-{4-[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine typically involves multiple steps. One common route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters to form the triazole ring on the thiadiazole scaffold . The reaction conditions often involve acid catalysis and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N-{4-[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole and thiadiazole rings can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N,N-dimethyl-N-{4-[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine has several scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs due to its ability to interact with various biological targets.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N-{4-[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine involves its interaction with specific molecular targets. The triazole and thiadiazole rings can form hydrogen bonds and π-π interactions with various enzymes and receptors, modulating their activity . This makes the compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit diverse pharmacological activities.
Furan-Containing Heterocycles: Compounds with furan rings are known for their biological activity and are used in drug design.
Uniqueness
N,N-dimethyl-N-{4-[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both triazole and thiadiazole rings enhances its potential as a versatile pharmacophore in medicinal chemistry .
Properties
CAS No. |
878434-71-0 |
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Molecular Formula |
C16H15N5OS |
Molecular Weight |
325.4g/mol |
IUPAC Name |
N,N-dimethyl-4-[3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline |
InChI |
InChI=1S/C16H15N5OS/c1-10-13(8-9-22-10)14-17-18-16-21(14)19-15(23-16)11-4-6-12(7-5-11)20(2)3/h4-9H,1-3H3 |
InChI Key |
QNYQTNKOMYVYQD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)N(C)C |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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